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Compound of Interest

Compound Name: 1-(2-methylpiperidin-1-yl)ethanone

Cat. No.: B3352305

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-methylpiperidin-1-
yl)ethanone, a heterocyclic compound of interest in synthetic and medicinal chemistry. This
document details its chemical identity, properties, a robust synthesis protocol, and potential
applications in research and drug development, adhering to the highest standards of scientific
accuracy and presentation.

Chemical Identity and Nomenclature

The compound with the chemical structure 1-(2-methylpiperidin-1-yl)ethanone is a derivative
of piperidine, a ubiquitous scaffold in medicinal chemistry.

IUPAC Name: 1-(2-methylpiperidin-1-yl)ethanone
Synonyms:

o N-Acetyl-2-methylpiperidine

e 1-Acetyl-2-methylpiperidine

CAS Number: 4593-15-1

Physicochemical Properties
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Quantitative data for 1-(2-methylpiperidin-1-yl)ethanone is not extensively reported in
publicly available literature. The following table summarizes key computed and expected
physicochemical properties.

Property Value Notes
Molecular Formula CsHisNO
Molecular Weight 141.21 g/mol
Expected to be a colorless Based on similar N-acetylated
Appearance o o
liquid piperidines

Expected to be >200 °C at

Boiling Point Not experimentally determined ]
atmospheric pressure

Soluble in organic solvents
Solubility (e.g., dichloromethane, ethyl Insoluble in water

acetate, methanol)

LogP (calculated) ~1.5-2.0 Indicates moderate lipophilicity

Synthesis of 1-(2-methylpiperidin-1-yl)ethanone

The most direct and common method for the synthesis of 1-(2-methylpiperidin-1-yl)ethanone
is the N-acetylation of 2-methylpiperidine. This reaction involves the treatment of the secondary
amine with an acetylating agent, such as acetic anhydride or acetyl chloride.

Experimental Protocol: N-acetylation of 2-
methylpiperidine

Materials:
e 2-methylpiperidine
e Acetic anhydride

o Triethylamine (or another suitable base, e.g., pyridine)
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Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate solution
Brine (saturated aqueous sodium chloride solution)
Anhydrous magnesium sulfate or sodium sulfate
Rotary evaporator

Standard laboratory glassware and magnetic stirrer
Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert
atmosphere (e.g., nitrogen or argon), dissolve 2-methylpiperidine (1.0 equivalent) in
anhydrous dichloromethane (DCM).

Addition of Base: Add triethylamine (1.2 equivalents) to the solution. The base acts as a
scavenger for the acidic byproduct of the reaction.

Addition of Acetylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add
acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until
the starting material (2-methylpiperidine) is consumed.

Work-up:

o Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate
to neutralize any excess acetic anhydride and the triethylammonium salt.

o Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x
volumes).

o Combine the organic layers and wash with brine.
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o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

o Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary
evaporator to yield the crude product.

 Purification: The crude 1-(2-methylpiperidin-1-yl)ethanone can be purified by vacuum
distillation or column chromatography on silica gel to obtain the final product in high purity.

Synthesis Workflow Diagram
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Caption: Synthesis workflow for 1-(2-methylpiperidin-1-yl)ethanone.

Potential Applications in Research and Drug
Development

While specific biological activities for 1-(2-methylpiperidin-1-yl)ethanone are not widely
reported, the N-acetylated piperidine scaffold is a common motif in pharmacologically active
molecules. The introduction of the acetyl group can modulate the physicochemical properties of
the parent amine, such as its basicity, lipophilicity, and metabolic stability, which are critical
parameters in drug design.
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Potential Areas of Interest:

o Scaffold for Library Synthesis: This compound can serve as a versatile building block for the
synthesis of more complex molecules. The acetyl group can be a handle for further chemical
modifications, or the piperidine ring can be further functionalized.

» Neurological Disorders: Piperidine derivatives are known to interact with various receptors
and transporters in the central nervous system (CNS). N-acetylation can alter the binding
affinity and selectivity for these targets.

e Oncology: The piperidine nucleus is present in numerous anticancer agents. The N-
acetylated derivative could be explored as a lead compound or an intermediate in the
synthesis of novel cytotoxic agents.

It is important to note that these are potential areas of application based on the broader class
of piperidine-containing compounds. Further research is required to elucidate the specific
biological activities of 1-(2-methylpiperidin-1-yl)ethanone.

Spectroscopic Data

Experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for 1-(2-
methylpiperidin-1-yl)ethanone are not readily available in public databases. Researchers
synthesizing this compound would need to perform their own characterization.

Expected Spectroscopic Features:

» 1H NMR: Signals corresponding to the acetyl methyl group (a singlet around 2.1 ppm), the
methyl group on the piperidine ring (a doublet), and complex multiplets for the methylene
protons of the piperidine ring.

e 13C NMR: A signal for the carbonyl carbon of the acetyl group (around 170 ppm), along with
signals for the methyl and methylene carbons of the piperidine ring and the acetyl methyl
carbon.

» IR Spectroscopy: A strong absorption band in the region of 1630-1660 cm~* corresponding to
the C=0 stretching vibration of the amide.
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e Mass Spectrometry: The molecular ion peak (M*) would be expected at m/z = 141.21.

Conclusion

1-(2-methylpiperidin-1-yl)ethanone is a readily accessible N-acetylated piperidine derivative.
While detailed experimental data on its properties and biological activity are sparse in the
current literature, its straightforward synthesis and the pharmacological relevance of the
piperidine scaffold make it a compound of interest for chemical and pharmaceutical research.
This guide provides a foundational understanding of its synthesis and potential applications,
serving as a valuable resource for scientists and researchers in the field. Further investigation
is warranted to fully characterize this compound and explore its therapeutic potential.

 To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2-methylpiperidin-1-
yl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3352305#1-2-methylpiperidin-1-yl-ethanone-iupac-
name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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